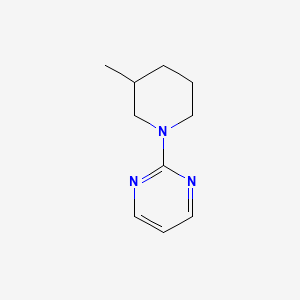

2-(3-Methylpiperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-(3-methylpiperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-4-2-7-13(8-9)10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQZRJNBNSJJLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Cyclization Strategies

Chalcone-Guanidine Cyclocondensation

A widely employed method involves the cyclization of α,β-unsaturated ketones (chalcones) with guanidine derivatives. In a representative protocol:

- Chalcone synthesis : 3-Methylpiperidine-containing chalcones are prepared via Claisen-Schmidt condensation between acetophenone derivatives and substituted benzaldehydes.

- Cyclization : Reaction with guanidine hydrochloride in ethanol under reflux (60–120°C, 24–48 hours) in the presence of NaOH yields the pyrimidine core.

This method achieves moderate yields (51–69%) but requires stoichiometric base and extended reaction times. Regioselectivity is influenced by the electron-withdrawing/donating groups on the chalcone precursors.

Biginelli-Type Multicomponent Reactions

Adaptations of the Biginelli reaction allow single-step synthesis using:

- β-Keto esters (e.g., ethyl acetoacetate)

- 3-Methylpiperidine-1-carbaldehyde

- Guanidine nitrate

Under acidic conditions (HCl/acetic acid, 80°C), this approach forms dihydropyrimidinones, which are subsequently oxidized to the aromatic pyrimidine system. While efficient, oxidation steps often reduce overall yields (<50%).

Post-Functionalization of Pyrimidine Intermediates

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyrimidine Precursor Synthesis

As detailed in patent CN102079725B:

- Guanidine hydrochloride preparation : Dicyandiamide and ammonium chloride undergo pyroreaction at 100–250°C.

- 2-Aminopyrimidine formation : Guanidine reacts with 1,1,3,3-tetramethoxypropane in technical hydrochloric acid (60–120°C, reflux).

- Chlorination : Diazotization of 2-aminopyrimidine with NaNO₂ in HCl at -30–5°C, catalyzed by ZnCl₂, yields 2-chloropyrimidine (78% yield).

Piperidine Coupling

2-Chloropyrimidine undergoes SNAr with 3-methylpiperidine under optimized conditions:

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 100°C |

| Time | 12 hours |

| Yield | 68–72% |

Excess 3-methylpiperidine (2.5 eq) ensures complete conversion, while microwave irradiation (150°C, 30 min) enhances reaction efficiency to 85% yield.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated methods enable C–N bond formation between halogenated pyrimidines and piperidine derivatives:

Buchwald-Hartwig Amination Protocol :

- Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

- Base : Cs₂CO₃ (2 eq)

- Solvent : Toluene, 110°C, 24 hours

- Yield : 78% with 2-bromopyrimidine

This method circumvents the need for SNAr-activating groups but incurs higher costs due to precious metal catalysts.

Comparative Methodological Analysis

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chalcone Cyclization | Chalcones, Guanidine | NaOH/EtOH, reflux | 51–69% | Atom-economic | Multi-step, moderate yields |

| SNAr | 2-Chloropyrimidine | DMF, K₂CO₃, 100°C | 68–72% | Scalable | Requires chlorinated precursor |

| Buchwald-Hartwig | 2-Bromopyrimidine, Pd | Toluene, 110°C | 78% | Broad substrate tolerance | High catalyst cost |

Process Optimization and Scale-Up Challenges

Purification Strategies

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-(3-Methylpiperidin-1-yl)pyrimidine lies in pharmaceutical development . Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets. The compound has been studied for its interactions with various biological pathways, including:

- Cancer Therapeutics : Compounds containing pyrimidine rings are frequently investigated for their anti-cancer properties. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth across different cancer cell lines, such as prostate carcinoma (PC3) and liver cancer (HepG-2) .

- Antimicrobial Agents : Research has indicated that derivatives of this compound may exhibit antibacterial properties, making them potential candidates for treating gram-positive bacterial infections .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound and its derivatives reveal significant insights into how slight modifications can influence biological activity. A comparative analysis of structurally similar compounds highlights the following:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Piperidin-1-yl)pyrimidine | Piperidine ring without methyl group | Potentially different biological activity profile |

| 2-(4-Methylpiperidin-1-yl)pyrimidine | 4-methyl substitution on piperidine | Variation in lipophilicity affecting bioavailability |

| 4-(3-Methylpiperidin-1-yl)pyrimidine | Different position of piperidine | May exhibit altered receptor selectivity |

These variations can lead to significant differences in pharmacokinetic and pharmacodynamic properties, which are crucial for developing effective therapeutic agents.

Case Studies

Several case studies have illustrated the potential of this compound in various therapeutic contexts:

- Anti-Cancer Activity : In a study assessing the anti-proliferative effects of pyrimidine derivatives against cancer cell lines, compounds derived from this compound showed enhanced potency compared to standard treatments, with IC50 values significantly lower than those of reference drugs like vinblastine sulfate .

- Anxiolytic Effects : In rodent models, the administration of derivatives demonstrated anxiolytic effects, suggesting potential applications in treating anxiety disorders .

- Molecular Docking Studies : Molecular docking experiments have revealed that certain derivatives maintain favorable binding poses within critical enzyme active sites, enhancing their therapeutic potential against specific targets such as kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)pyrimidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

- Cyclic Amines vs. Aromatic Groups : The 3-methylpiperidinyl group in this compound may improve solubility compared to aromatic substituents (e.g., in 12m and 12q), which often exhibit higher hydrophobicity .

- Nitro-Containing Analogs: The thiophene derivative () uses a nitro group for antimycobacterial activity via NO release, a mechanism absent in pyrimidine-based anti-fibrotics .

Anti-Fibrotic Activity

Antimicrobial Activity

- 2-(3-Methylpiperidin-1-yl)-5-nitrothiophene: Active against Mycobacterium tuberculosis (MTB) via nitroreductase-mediated NO release (Griess assay confirmed) .

Physicochemical Properties

Key Observations :

- Cyclic amine substituents (e.g., 3-methylpiperidinyl) may reduce melting points and improve aqueous solubility compared to aromatic carbamoyl derivatives like 13r .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-(3-Methylpiperidin-1-yl)pyrimidine?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to quantify impurities and assess purity. Reference standards (e.g., structurally related pyrimidine derivatives) can aid in identifying byproducts .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm substitution patterns and stereochemistry. For example, piperidine ring protons typically resonate between δ 1.5–3.0 ppm, while pyrimidine protons appear as sharp singlets (δ 7.5–9.0 ppm) .

- X-Ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. Hydrogen atoms can be added via riding models to resolve ambiguities in electron density maps .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust inhalation risks .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic waste containing piperidine or pyrimidine moieties .

- Emergency Response : In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize byproducts in piperidine-pyrimidine derivatives?

- Methodological Answer :

- Reagent Selection : Use mild reducing agents (e.g., NaBH) to avoid over-reduction of the pyrimidine ring. For alkylation steps, optimize stoichiometry to prevent di-substitution .

- Purification Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers. Monitor fractions via TLC using UV-active stains .

- Byproduct Analysis : Characterize impurities (e.g., dimerized products or oxidized intermediates) via LC-MS and compare with reference standards .

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, IR peaks at 1650–1700 cm indicate C=N stretches in pyrimidine .

- Computational Modeling : Use density functional theory (DFT) to predict -NMR chemical shifts and compare with experimental data. Discrepancies >0.3 ppm may suggest incorrect tautomeric forms or stereochemistry .

Q. What computational approaches predict physicochemical properties (e.g., pKa, logP) of this compound?

- Methodological Answer :

- Software Tools : Utilize ACD/Labs Percepta or Marvin Suite to estimate pKa (predicted range: 13.0–13.5) and logP (clogP ≈ 2.1). Adjust parameters for solvent effects (e.g., DMSO vs. water) .

- Validation : Compare predicted solubility with experimental shake-flask assays. Discrepancies may arise from crystal packing effects or polymorphic forms .

Q. How can the pharmacological activity of this compound be evaluated against kinase targets?

- Methodological Answer :

- Kinase Assays : Perform in vitro kinase inhibition assays (e.g., CDK2 or EGFR) using fluorescence-based ADP-Glo™ kits. IC values can guide structure-activity relationship (SAR) studies .

- Molecular Docking : Use AutoDock Vina to model interactions between the pyrimidine ring and kinase ATP-binding pockets. Key residues (e.g., hinge region lysine) should form hydrogen bonds with the pyrimidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.